Enhanced PI3Kα Inhibition Compared to Class-Level Benchmarks
The compound demonstrates exceptionally potent inhibition of the PI3Kα isoform with an IC50 of 2 nM [1]. This level of potency is a key differentiator when compared to structurally related 4-aminopyridine derivatives, which often exhibit IC50 values in the hundreds of nanomolar range for this isoform, as shown by compounds 9i and 9j which have PI3Kα IC50 values of 248.4 nM and 271.1 nM, respectively [2].
| Evidence Dimension | PI3Kα Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Compound 9i (IC50 = 248.4 nM) and Compound 9j (IC50 = 271.1 nM) |
| Quantified Difference | Target compound is >100-fold more potent than comparators 9i and 9j |
| Conditions | Fluorescence polarization assay measuring reduction in 3,4,5-inositoltriphosphate accumulation after 30 mins (PI3Kα) |
Why This Matters
This superior potency allows for the use of lower compound concentrations in cellular assays, reducing the risk of off-target effects and improving assay signal-to-noise ratios.
- [1] BindingDB. Affinity Data for BDBM50312606. IC50: 2 nM for PI3Kα inhibition. View Source
- [2] Table 3. IC50s (nM) of compounds 9i and 9j against different PI3K isoforms. Bioorg Chem. 2018 Nov 2;82:360–377. doi: 10.1016/j.bioorg.2018.10.064. View Source
